molecular formula C19H24N2O B12190862 2-[(2,4-dimethylphenyl)amino]-N-(2-ethyl-6-methylphenyl)acetamide

2-[(2,4-dimethylphenyl)amino]-N-(2-ethyl-6-methylphenyl)acetamide

Cat. No.: B12190862
M. Wt: 296.4 g/mol
InChI Key: HAIMPSTXEUJRQA-UHFFFAOYSA-N
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Description

2-[(2,4-dimethylphenyl)amino]-N-(2-ethyl-6-methylphenyl)acetamide is an organic compound with a complex structure It is characterized by the presence of two aromatic rings, each substituted with methyl groups, and an acetamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-dimethylphenyl)amino]-N-(2-ethyl-6-methylphenyl)acetamide typically involves the reaction of 2,4-dimethylaniline with 2-ethyl-6-methylphenylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-dimethylphenyl)amino]-N-(2-ethyl-6-methylphenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, alkoxide) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted aromatic compounds.

Scientific Research Applications

2-[(2,4-dimethylphenyl)amino]-N-(2-ethyl-6-methylphenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(2,4-dimethylphenyl)amino]-N-(2-ethyl-6-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    Acetochlor: 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide

    Metolachlor: 2-[(2-ethyl-6-methylphenyl)(2-methoxy-1-methylethyl)-amino]2-oxo-ethanesulfonic acid sodium salt

Uniqueness

2-[(2,4-dimethylphenyl)amino]-N-(2-ethyl-6-methylphenyl)acetamide is unique due to its specific substitution pattern on the aromatic rings and the presence of the acetamide functional group. This unique structure imparts specific chemical properties and reactivity, making it distinct from other similar compounds.

Properties

Molecular Formula

C19H24N2O

Molecular Weight

296.4 g/mol

IUPAC Name

2-(2,4-dimethylanilino)-N-(2-ethyl-6-methylphenyl)acetamide

InChI

InChI=1S/C19H24N2O/c1-5-16-8-6-7-14(3)19(16)21-18(22)12-20-17-10-9-13(2)11-15(17)4/h6-11,20H,5,12H2,1-4H3,(H,21,22)

InChI Key

HAIMPSTXEUJRQA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CNC2=C(C=C(C=C2)C)C)C

Origin of Product

United States

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